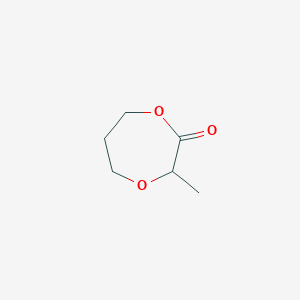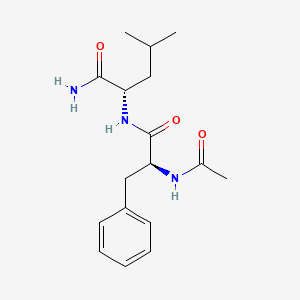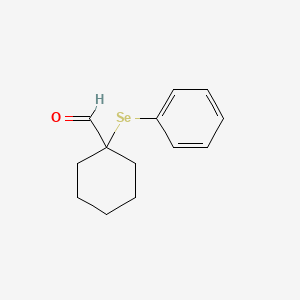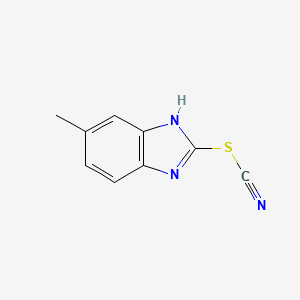
6-Methyl-1H-benzimidazol-2-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-benzimidazol-2-yl thiocyanate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-benzimidazol-2-yl thiocyanate typically involves the condensation of 1,2-diaminobenzene with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-1H-benzimidazol-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Functionalized benzimidazole derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1H-benzimidazol-2-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 6-Methyl-1H-benzimidazol-2-yl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can bind to metal ions, affecting enzyme activity and disrupting cellular processes. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: Similar structure but lacks the thiocyanate group.
Thiabendazole: A benzimidazole derivative with antifungal properties
Uniqueness: 6-Methyl-1H-benzimidazol-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
66558-19-8 |
|---|---|
Fórmula molecular |
C9H7N3S |
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
(6-methyl-1H-benzimidazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)12-9(11-7)13-5-10/h2-4H,1H3,(H,11,12) |
Clave InChI |
CQACPFGNCIDOMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


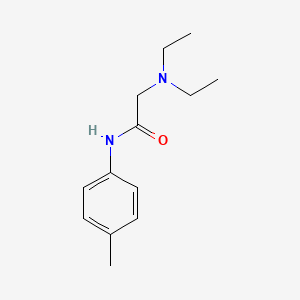
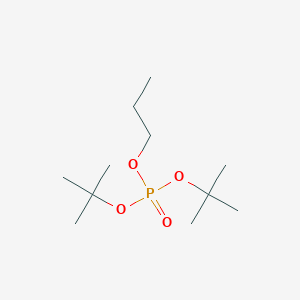
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
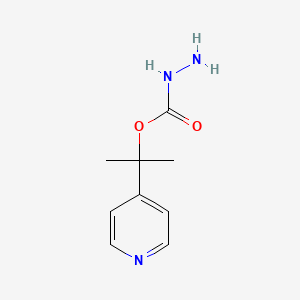
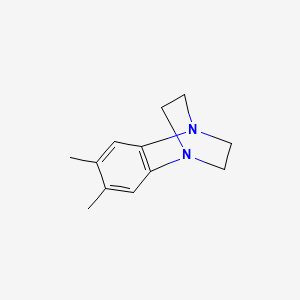
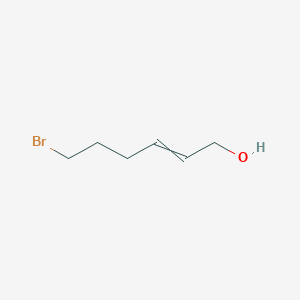
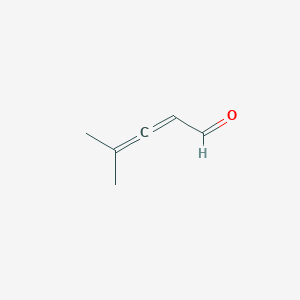
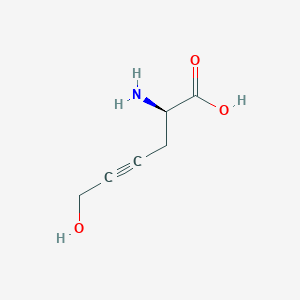
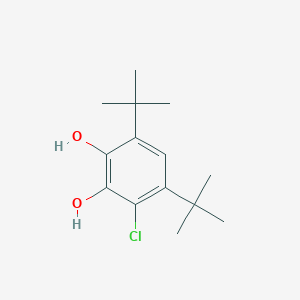
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
